3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride
Description
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 1221272-90-7) is a bicyclic amine derivative with the molecular formula C₄H₇ClF₃N and a molecular weight of 161.55 g/mol . The compound features a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group attached to the azetidine ring, a four-membered nitrogen-containing heterocycle. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic effects and solubility .
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCMSWFTFIUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-29-4 | |
| Record name | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, azetidine oxides, and larger heterocyclic compounds .
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is a chemical compound with a unique structure, including a methoxy group and a trifluoromethyl group attached to the azetidine ring. It has a molecular formula of C5H8ClF3N and a molecular weight of approximately 195.57 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it valuable in pharmaceutical research. The azetidine ring allows it to undergo various transformations.
Applications in Scientific Research
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride has several applications in scientific research:
- Anticancer Research Derivatives of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents . Thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, structurally related to 3-Methoxy-3-(trifluoromethyl)azetidine, have shown potent anticancer properties, with some exhibiting more potency than the standard drug Doxorubicin in specific cell lines .
- GABA Uptake Inhibitors Azetidine derivatives, including 3-Methoxy-3-(trifluoromethyl)azetidine, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors, making them of interest in neurological research due to their potential impact on neurotransmitter regulation .
- Building Blocks for Other Compounds 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride can be used as a building block for the preparation of various derivatives . For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been transformed into new building blocks for constructing CF3-containing aminopropanes, oxazinanes, and aziridines .
- Synthesis and Reactivity The synthesis of azetidine derivatives with trifluoromethyl groups has been explored, with studies on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones providing insights into producing azetidine derivatives, crucial for pharmaceutical applications . Research on the synthesis of 3,3-dichloroazetidines, a class closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, provides insights into novel methods of producing azetidine derivatives, which are crucial for further pharmaceutical applications .
Compound Comparisons
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxyazetidine | Contains only a methoxy group | Lacks trifluoromethyl group |
| 2-(Trifluoromethyl)azetidine | Trifluoromethyl group at a different position | Different biological activity profile |
| 1,2-Dihydro-3-methoxy-1-trifluoroazetidine | Additional double bond | Potentially altered reactivity and stability |
These comparisons highlight how specific functional groups influence chemical reactivity and biological activity, underscoring the uniqueness of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride in research applications.
Safety and Hazards
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to improved pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
Structural Analogs with Fluorinated Substituents
3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride
- Molecular Formula : C₄H₆ClF₄N
- Molecular Weight : 179.54 g/mol
- Key Differences: Replaces the methoxy group with a fluorine atom. The absence of the methoxy group may lower solubility in polar solvents compared to the target compound.
3-Methyl-3-(trifluoromethoxy)azetidine Hydrochloride
- Molecular Formula: C₅H₉ClF₃NO
- Molecular Weight : 191.58 g/mol
- Key Differences: Substitutes the trifluoromethyl group with a trifluoromethoxy (-OCF₃) group and adds a methyl (-CH₃) substituent. The trifluoromethoxy group is more electron-withdrawing than methoxy, which could alter reactivity in nucleophilic substitutions.
Analogs with Aromatic or Complex Substituents
3-(2,4-Bis(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)methoxyazetidine Hydrochloride
- Molecular Formula: C₂₄H₁₈ClF₉NO
- Molecular Weight : 575.85 g/mol (estimated)
- Key Differences : Incorporates bulky aromatic rings with multiple trifluoromethyl groups. The extended π-system enhances UV absorption (relevant for analytical detection), but the steric bulk may limit bioavailability. NMR data (¹H: δ 10.19–9.88 ppm; ¹³C: δ 142.4–55.0 ppm) indicates significant deshielding due to electron-withdrawing groups .
3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
- Molecular Formula: C₁₀H₁₁ClF₃NO
- Molecular Weight : 265.65 g/mol
- Key Differences: Features a phenoxy (-OPh) linker with a trifluoromethyl group. The ether linkage increases flexibility but reduces ring strain compared to direct substitution on the azetidine.
Analogs with Alternative Functional Groups
3-Methoxyazetidine Hydrochloride
- Molecular Formula: C₃H₈ClNO
- Molecular Weight : 123.56 g/mol
- Key Differences : Lacks the trifluoromethyl group, simplifying the structure. The absence of -CF₃ reduces lipophilicity and metabolic stability, making it less suitable for drug candidates requiring blood-brain barrier penetration.
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride
- Molecular Formula: C₁₀H₁₁ClF₃NO
- Molecular Weight : 261.65 g/mol
- Key Differences : Replaces methoxy with a hydroxyl (-OH) group. The hydroxyl group introduces hydrogen-bonding capacity but increases acidity (pKa ~10–12), which may affect solubility and stability under basic conditions.
Amino-Substituted Analogs
3-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]azetidine Hydrochloride
Biological Activity
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is a novel compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of CHFNO·HCl, this compound is a derivative of azetidine, characterized by the presence of both methoxy and trifluoromethyl groups. These substituents significantly influence its chemical properties and biological interactions, making it a subject of interest in pharmacological research.
The compound's structure allows it to participate in various chemical reactions, such as substitution, oxidation, and cyclization. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's binding affinity to biological targets such as enzymes and receptors. This section summarizes the chemical characteristics relevant to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO·HCl |
| IUPAC Name | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
| Mechanism of Action | Interaction with enzymes and receptors, enhanced binding affinity due to trifluoromethyl group |
Pharmacological Studies
Research indicates that 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride exhibits a range of biological activities. It has been studied for its potential effects on various physiological systems, particularly in the context of drug development.
- Neuropharmacology : The compound has shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and addiction. For instance, similar compounds have demonstrated the ability to reduce nicotine self-administration in animal models, suggesting potential applications in smoking cessation therapies .
- Anticancer Activity : Preliminary studies suggest that azetidine derivatives may possess antiproliferative properties against cancer cell lines. The biological activity is often assessed through in vitro assays measuring cell viability and proliferation rates. For example, related compounds have shown significant inhibition of cell growth in breast cancer cell lines like MCF-7 .
- Antimicrobial Properties : There is emerging evidence that azetidine derivatives can exhibit antimicrobial activity against various pathogens. Compounds structurally similar to 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride have been reported to inhibit the growth of resistant bacterial strains .
Case Study 1: Nicotinic Receptor Modulation
In a study involving sazetidine-A, a related compound, it was found that the introduction of trifluoromethyl groups significantly altered receptor binding profiles, enhancing selectivity for α4β2 nAChRs. This suggests that similar modifications in 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride could yield compounds with improved pharmacological profiles for treating nicotine dependence .
Case Study 2: Antiproliferative Effects
In vitro studies on azetidine derivatives indicated substantial antiproliferative effects against MCF-7 breast cancer cells. The derivatives exhibited IC values ranging from 0.1 to 10 μM, demonstrating their potential as lead compounds for further development in cancer therapeutics .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride?
Answer:
The synthesis typically involves ring-closure reactions of fluorinated precursors. For example:
- Fluorinated Building Blocks : Use 3-(fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6) as a starting material, introducing methoxy and trifluoromethyl groups via nucleophilic substitution or catalytic cross-coupling .
- Cyclization Methods : Azetidine rings can be formed via intramolecular cyclization of β-amino alcohols under acidic conditions, with careful control of reaction time and temperature to avoid byproducts .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is recommended for isolating the final product, with purity confirmed by HPLC (>95%) .
Advanced: How can researchers mitigate low yields during the azetidine ring-closure step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) to facilitate cross-coupling of trifluoromethyl groups, improving regioselectivity .
- Temperature Control : Conduct reactions at –20°C to 0°C to suppress decomposition, as trifluoromethyl groups are prone to thermal instability .
- Solvent Screening : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency compared to non-polar alternatives .
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 124.58 for C₄H₁₀ClNO) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal structure, particularly for polymorph screening .
Advanced: How should discrepancies in NMR data caused by trifluoromethyl anisotropy be resolved?
Answer:
The strong electron-withdrawing effect of the trifluoromethyl group can distort NMR signals. Solutions include:
- Variable Temperature NMR : Conduct experiments at higher temperatures (e.g., 50°C) to reduce signal splitting caused by slow conformational exchange .
- COSY and NOESY : Correlate coupling patterns to distinguish between diastereotopic protons and true impurities .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to validate assignments .
Basic: What are the critical storage and handling protocols for this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the azetidine ring .
- Incompatible Materials : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the trifluoromethyl group .
- Safety Measures : Use N95 masks, nitrile gloves, and fume hoods to minimize inhalation/contact risks. Decontaminate spills with ethanol/water mixtures .
Advanced: How can aqueous solubility be improved for in vitro pharmacological assays?
Answer:
- Salt Formation : Co-crystallize with counterions (e.g., sodium ascorbate) to enhance hydrophilicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position, which cleave under physiological conditions .
- Nanoparticle Encapsulation : Use PLGA-based nanoparticles to improve bioavailability, with dynamic light scattering (DLS) to monitor size distribution .
Basic: What are the known decomposition products under thermal stress?
Answer:
Thermogravimetric analysis (TGA) reveals:
- Primary Products : Carbon oxides (CO, CO₂) and hydrogen chloride (HCl) above 200°C .
- Secondary Products : Trifluoroacetic acid (TFA) derivatives, detected via GC-MS .
- Mitigation : Avoid heating above 150°C during synthesis or drying steps .
Advanced: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30).
- Detection : UV at 254 nm for azetidine ring absorption.
- Forced Degradation : Expose to 0.1 M HCl (70°C, 24h) and validate method specificity for degradation products (e.g., open-chain amines) .
Table 1: Comparative Solubility Data
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | 4.0 | |
| DMSO | >50 | |
| Methanol | 25–30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
